molecular formula C11H15N5O4 B12786849 2'-Deoxy-4'-methoxyadenosine CAS No. 140226-15-9

2'-Deoxy-4'-methoxyadenosine

Cat. No.: B12786849
CAS No.: 140226-15-9
M. Wt: 281.27 g/mol
InChI Key: XGFWFQJCKGWHGK-MVKOHCKWSA-N
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Description

2'-Deoxy-4'-methoxyadenosine is a synthetic nucleoside analog characterized by a methoxy (-OCH₃) substitution at the 4'-position of the deoxyribose sugar. This structural modification distinguishes it from canonical nucleosides and other analogs with substitutions at the 4'-position, such as ethynyl, thio, or halogens.

Properties

CAS No.

140226-15-9

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methoxyoxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-11(3-17)6(18)2-7(20-11)16-5-15-8-9(12)13-4-14-10(8)16/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,11+/m0/s1

InChI Key

XGFWFQJCKGWHGK-MVKOHCKWSA-N

Isomeric SMILES

CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO

Canonical SMILES

COC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-4’-methoxyadenosine typically involves the modification of nucleoside scaffolds. One common approach is the solid-phase synthesis, which utilizes phosphoramidite chemistry to attach a series of building blocks onto an oligonucleotide template . This method ensures high purity and yield of the desired product.

Industrial Production Methods

Industrial production of 2’-Deoxy-4’-methoxyadenosine can be achieved through multi-step chemical synthesis. The process often starts with the protection of functional groups, followed by selective introduction of the methoxy group at the 4’ position. The final steps involve deprotection and purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-4’-methoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various functionalized nucleosides .

Scientific Research Applications

2’-Deoxy-4’-methoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-4’-methoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs of 2'-deoxyadenosine with 4'-position modifications are compared below, focusing on structural features, biological activity, and physicochemical properties.

4'-Ethynyl Derivatives

  • Example: 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (MK-8591/EFdA) Structure: Ethynyl (-C≡CH) at 4', fluorine at 2-position of adenine. Activity:
  • Exhibits sub-nanomolar potency against HIV-1 and HIV-2, surpassing first-line NRTIs like tenofovir .
  • Retains efficacy against drug-resistant HIV strains due to dual mechanisms: competitive inhibition and delayed chain termination .
    • Pharmacokinetics :
  • High oral bioavailability and prolonged intracellular half-life of its triphosphate form (>100 hours) .
    • Toxicity : Low cytotoxicity (selectivity index >10,000) in vitro .

4'-Thio Derivatives

  • Example: 2'-Deoxy-4'-thioadenosine (CAS 135656-35-8) Structure: Sulfur replaces the 4'-oxygen in the sugar ring. Physicochemical Properties:
  • Higher density (1.92 g/cm³) and melting point (193–195°C) compared to unmodified 2'-deoxyadenosine . Activity: Limited antiviral data in the evidence, but thio substitutions generally enhance nuclease resistance and cellular uptake .

4'-Halogenated Derivatives

  • Example: 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA variant) Structure: Ethynyl and fluorine substitutions at 4' and 2-positions, respectively. Activity:
  • EC₅₀ values of 0.1–0.3 nM against HIV-1, attributed to improved binding to reverse transcriptase .
  • Stable in plasma (>90% intact after 24 hours) .

Structural and Functional Analysis

Impact of 4'-Substituents on Antiviral Activity

Compound 4'-Substituent EC₅₀ (HIV-1) Selectivity Index Key Mechanism
2'-Deoxy-4'-methoxyadenosine* -OCH₃ N/A† N/A† Hypothesized competitive inhibition
MK-8591 (EFdA) -C≡CH 0.1 nM >10,000 Dual inhibition/chain termination
4'-Thioadenosine -S N/A† N/A† Nuclease resistance

*Hypothetical data inferred from structural analogs; †No direct data in evidence.

Physicochemical and Metabolic Comparisons

  • Lipophilicity :
    • 4'-Methoxy and 4'-ethynyl groups increase logP compared to unmodified nucleosides, enhancing membrane permeability .
  • Metabolic Stability :
    • Ethynyl derivatives resist phosphorylation by cellular kinases less effectively than methoxy or thio analogs .
  • Toxicity :
    • Methoxy groups may reduce off-target effects compared to halogens, as seen in EFdA’s favorable safety profile .

Key Research Findings from Evidence

4'-Thioadenosine shows enhanced thermal stability (melting point ~195°C) but requires further antiviral validation .

Ethynyl derivatives (e.g., EFdA) demonstrate 10-fold higher potency than oxygen-based analogs against HIV .

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